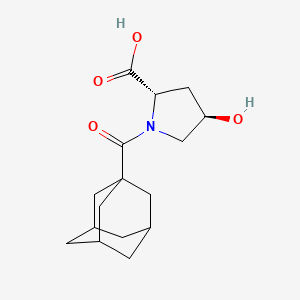

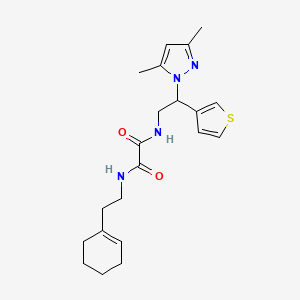

![molecular formula C13H13F2NO2S B3006872 (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797559-39-7](/img/structure/B3006872.png)

(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

カタログ番号:

B3006872

CAS番号:

1797559-39-7

分子量:

285.31

InChIキー:

PQHGTPRLVLBOSR-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

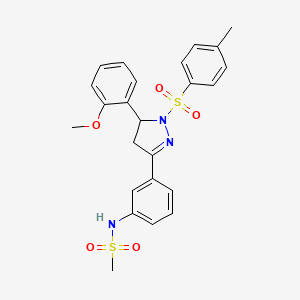

(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, also known as DFOB, is a compound with potential therapeutic applications. It belongs to the class of bicyclic compounds and has a unique chemical structure that makes it an interesting candidate for drug development.

科学的研究の応用

Synthesis and Biological Activity

- A study explored the synthesis of carbapenems with a sulfonyl group in the C-6 side-chain, employing methodologies including intramolecular aldol condensation. The synthesized carbapenems demonstrated good antibacterial activity and potent β-lactamase inhibitory activity, illustrating the compound's relevance in developing antibacterial agents (Tamura et al., 1987).

Chemical Synthesis and Characterization

- Intramolecular Michael-type additions were utilized for synthesizing 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines. These compounds, featuring structural similarities, were examined for antimicrobial and hypotensive activity (Gregory, Bullock, & Chen, 1985).

- Another research focused on the regioselective rearrangement of 7-azabicyclo[2.2.1]hept-2-aminyl radicals, leading to the synthesis of 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives. These derivatives were transformed into inhibitors of α-mannosidases, indicating potential biomedical applications (Moreno‐Vargas & Vogel, 2003).

Structural and Conformational Analysis

- The crystal structure and absolute molecular configuration of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, were determined, highlighting the significance of structural characterization in understanding the compound's properties (Wu, Guo, Zhang, & Xia, 2015).

Potential Antiproliferative Activity

- A study on biaryl sulfonamides based on the 2-azabicycloalkane skeleton synthesized a series of sulfonamides using bicyclic scaffolds. These compounds exhibited antiproliferative activity against selected cell lines, comparable to cisplatin, and were less toxic to nonmalignant cells. This suggests their potential as selective antitumor agents (Iwan et al., 2020).

Antiviral Applications

- Sulfonamide derivatives incorporating azabicyclo[3.2.1]octane were prepared as antagonists of the C-C chemokine receptor 5 (CCR5), involved in the entry of HIV-1 into cells. These compounds, with their original scaffold, were of interest for developing novel antiviral agents belonging to this class (Supuran, 2011).

特性

IUPAC Name |

8-(2,6-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO2S/c14-11-5-2-6-12(15)13(11)19(17,18)16-9-3-1-4-10(16)8-7-9/h1-3,5-6,9-10H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHGTPRLVLBOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-...

Cat. No.: B3006789

CAS No.: 1807938-86-8

1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1...

Cat. No.: B3006792

CAS No.: 642929-46-2

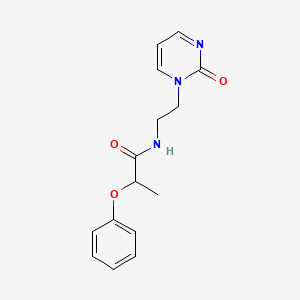

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanami...

Cat. No.: B3006793

CAS No.: 2176069-56-8

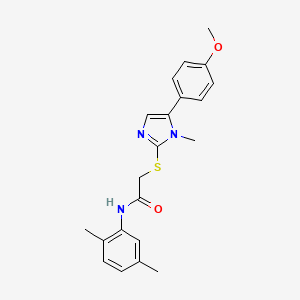

N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl...

Cat. No.: B3006795

CAS No.: 932485-68-2

顧客に最も人気

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6...

Cat. No.: B3006802

CAS No.: 2137065-97-3; 2138072-66-7

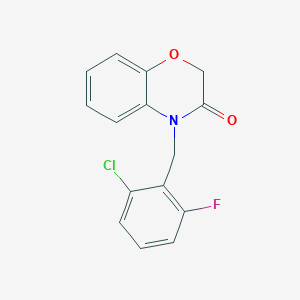

![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)

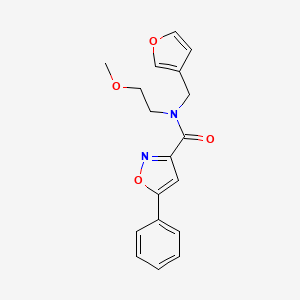

![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

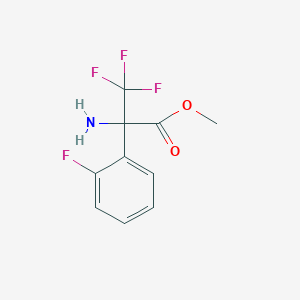

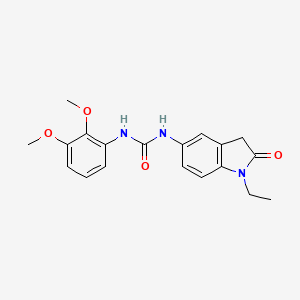

![N-Methyl-N-[2-oxo-2-[2-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]hydrazinyl]ethyl]prop-2-enamide](/img/structure/B3006804.png)

![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B3006812.png)